molecular formula C25H26O5 B1245260 Mundulinol

Mundulinol

Cat. No.: B1245260
M. Wt: 406.5 g/mol
InChI Key: UNYRLLNPZQFKTP-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mundulinol is a flavonoid isolated from medicinal plants such as Lonchocarpus oaxacensis and Mundulea chapelieri. It exhibits promising pharmacological properties, including antiviral and cytotoxic activities . Its structural features, including hydroxyl groups and a flavanone backbone, contribute to its solubility and binding interactions with viral targets .

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(7R,8R)-5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O5/c1-14(2)10-11-17-23-16(12-13-25(3,4)30-23)19(26)18-20(27)21(28)22(29-24(17)18)15-8-6-5-7-9-15/h5-10,12-13,21-22,26,28H,11H2,1-4H3/t21-,22+/m0/s1

InChI Key

UNYRLLNPZQFKTP-FCHUYYIVSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C

Synonyms

mundulinol

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound has the highest solubility (-1.49 LogS), attributed to its hydroxyl groups enhancing water interactions .
  • None penetrate the blood-brain barrier (BBB), limiting central nervous system effects but reducing off-target risks .
  • No toxicity or carcinogenicity is predicted, supporting safe therapeutic exploration .

Molecular Docking and Binding Affinity

This compound and luteolin were compared for their binding affinities to SARS-CoV-2 targets (Table 2).

Table 2: Docking Scores (Binding Energy, kcal/mol)

Compound 6VYB (Spike Protein) 6W63 (Main Protease)
This compound -11.08 -10.92
Luteolin -10.92 -11.04
Favipiravir -10.76 -10.35

Key Findings :

  • This compound exhibits superior binding to the spike protein (6VYB) compared to luteolin and the antiviral drug favipiravir .
  • Luteolin outperforms this compound against the main protease (6W63), suggesting target-dependent efficacy .
  • Both flavonoids show higher binding affinities than clinically used drugs, positioning them as dual-target candidates .

Molecular Dynamics and Stability

Molecular dynamics (MD) simulations (100 ns) assessed stability via RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation).

RMSD Analysis :

  • This compound-6VYB complexes stabilized at 0.530 ± 0.07 Å, slightly higher than luteolin-6VYB (0.525 ± 0.03 Å) .
  • Both compounds maintained stable interactions with 6W63 (RMSD < 0.440 Å), indicating minimal conformational disruption .

RMSF Analysis :

  • This compound reduced flexibility in catalytic residues (His41, Cys148 of 6W63; HIE-41, LEU-141 of 6VYB), enhancing binding pocket stability .
  • Residual fluctuations for this compound-6VYB (0.50 ± 0.06 Å) were comparable to luteolin (0.53 ± 0.04 Å), confirming similar dynamic behavior .

Hydrogen Bonding and Interaction Analysis

Hydrogen bond (H-bond) networks and MM-PBSA calculations revealed interaction mechanisms (Table 3).

Table 3: Hydrogen Bond Interactions (Average Counts in 100 ns MD)

Complex H-Bonds (Mean) Key Residues Involved
This compound-6VYB 6 ASN 969, ASP 867
Luteolin-6VYB 5 ASN 544, GLY 545
This compound-6W63 3 HIS 41, CYS 145
Luteolin-6W63 2 THR 26, LEU 141

Key Findings :

  • This compound forms more H-bonds with 6VYB, explaining its stronger binding affinity .
  • Luteolin’s higher electrostatic interaction energy (ΔEElectrostatic = -45.2 kcal/mol vs. -38.7 kcal/mol for this compound) compensates for fewer H-bonds in 6W63 binding .
  • Van der Waals interactions (ΔEVan der Waals ≈ -50 kcal/mol) are critical for both compounds’ stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mundulinol
Reactant of Route 2
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Mundulinol

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